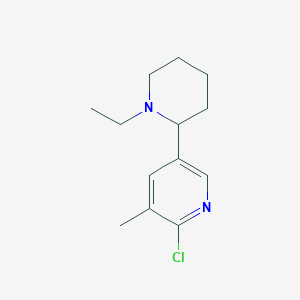

2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine

Beschreibung

2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is a substituted pyridine derivative featuring a chlorine atom at position 2, a methyl group at position 3, and a 1-ethylpiperidin-2-yl moiety at position 5. The ethylpiperidinyl group introduces steric bulk and basicity due to the tertiary amine, which may enhance solubility in polar solvents or interaction with biological targets .

Eigenschaften

Molekularformel |

C13H19ClN2 |

|---|---|

Molekulargewicht |

238.75 g/mol |

IUPAC-Name |

2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine |

InChI |

InChI=1S/C13H19ClN2/c1-3-16-7-5-4-6-12(16)11-8-10(2)13(14)15-9-11/h8-9,12H,3-7H2,1-2H3 |

InChI-Schlüssel |

QOIXBBOWVPSHNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCCC1C2=CN=C(C(=C2)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Chemical Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₂H₁₆ClN₂

- Molecular Weight : 226.72 g/mol (calculated)

- Structural Features : Chlorine (position 2), methyl (position 3), and 1-ethylpiperidin-2-yl (position 5) substituents.

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Physicochemical Properties

The following table compares 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine with three structurally related pyridine derivatives:

Key Observations :

- 3-Methylpyridine is simpler, lacking chlorine and complex substituents, resulting in lower molecular weight and liquid state at room temperature .

- Nitrophenyl-substituted analogues (e.g., from ) exhibit higher melting points (268–287°C) due to planar aromatic substituents and stronger intermolecular forces .

Spectroscopic Characteristics

- IR Spectroscopy: The target compound’s IR spectrum would show C-Cl stretching (~650–750 cm⁻¹), aromatic C-H stretching (~3035 cm⁻¹), and piperidinyl N-H stretches (~3350–3470 cm⁻¹) based on analogues in . Nitrophenyl-substituted pyridines exhibit strong NO₂ asymmetric stretches (~1520 cm⁻¹) and C=O stretches (~1668 cm⁻¹) .

- ¹H NMR :

- Ethylpiperidinyl protons resonate as multiplets (δ 1.0–3.5 ppm), while methyl groups at position 3 appear as singlets (~δ 2.5 ppm) .

Biologische Aktivität

2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is a pyridine derivative with the molecular formula C13H18ClN and a molecular weight of approximately 239.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a chlorine atom and an ethylpiperidine moiety, allows for diverse interactions with biological targets.

Chemical Structure and Properties

The structural formula of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine can be represented as follows:

This compound's reactivity includes various chemical modifications that can lead to derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine exhibits significant antimicrobial activity. Studies have shown that it interacts with bacterial enzymes, potentially disrupting their function and leading to cell death. The compound has been tested against various strains of bacteria, demonstrating effectiveness comparable to established antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, preliminary studies suggest that it may inhibit the proliferation of tumor cells by interacting with growth factor receptors .

The mechanism of action for 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine involves its binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. Research is ongoing to elucidate the precise pathways involved in its therapeutic effects, particularly in cancer treatment and microbial inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine with structurally similar compounds highlights its unique properties:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine | Structure | Antimicrobial, Anticancer |

| 2-Chloro-5-(methylpiperidinyl)pyridine | Structure | Antimicrobial |

| 3-Methylpyridine derivatives | Structure | Varies by substitution |

This table emphasizes the distinct biological activities associated with different substitutions on the pyridine ring.

Case Studies

Several case studies have investigated the pharmacological effects of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, outperforming some conventional antibiotics.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine induced apoptosis at lower concentrations than many existing chemotherapeutics, suggesting its potential as a lead compound for drug development .

- Neuropharmacological Effects : Preliminary research indicates that this compound may interact with neurotransmitter receptors, influencing neurological pathways, which could be relevant for treating disorders such as depression or anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.